REACTION_CXSMILES
|
C(=[N:4][N:5]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)C(OC(C)(C)C)=O)(C)C.[ClH:21]>C1COCC1>[ClH:21].[ClH:21].[CH3:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][NH:5][NH2:4])=[CH:15][CH:16]=1 |f:3.4.5|
|
Name
|
tert-butyl 2-isopropylidene-1-(4-methylbenzyl)hydrazinecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)=NN(C(=O)OC(C)(C)C)CC1=CC=C(C=C1)C
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)=NN(C(=O)OC(C)(C)C)CC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude material was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC1=CC=C(CNN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.8 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |